3-[3-(Trimethylsilyl)propyl]pyridine
Description
3-[3-(Trimethylsilyl)propyl]pyridine is a pyridine derivative featuring a trimethylsilyl (TMS) group attached to a propyl chain at the 3-position of the pyridine ring. This compound combines the aromatic and basic properties of pyridine with the lipophilic and electron-donating characteristics of the TMS group. Such structural features make it valuable in materials science, particularly as an intermediate in synthesizing polymers, surface modifiers, or catalysts. The TMS group enhances thermal stability and hydrophobicity, which are critical in applications requiring resistance to moisture or high temperatures .
Properties
CAS No. |
137017-73-3 |
|---|---|
Molecular Formula |
C11H19NSi |
Molecular Weight |
193.36 g/mol |
IUPAC Name |
trimethyl(3-pyridin-3-ylpropyl)silane |
InChI |
InChI=1S/C11H19NSi/c1-13(2,3)9-5-7-11-6-4-8-12-10-11/h4,6,8,10H,5,7,9H2,1-3H3 |
InChI Key |
ZZMJFUYAOUMHQI-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)CCCC1=CN=CC=C1 |
Canonical SMILES |
C[Si](C)(C)CCCC1=CN=CC=C1 |
Synonyms |
Pyridine, 3-[3-(trimethylsilyl)propyl]- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Insights
- Trimethylsilyl vs. Trialkoxysilyl: The TMS group in this compound is less reactive than triethoxysilyl derivatives (e.g., 2-(triethoxysilylethyl)pyridine). Triethoxysilyl groups undergo hydrolysis and condensation reactions with silica surfaces, making them ideal for tire rubber composites . In contrast, the TMS group’s non-polar nature prioritizes hydrophobicity and thermal stability, as seen in corrosion-resistant films on copper electrodes .
Trimethylsilyl vs. tert-Butyldimethylsilyl :
The bulkier TBS group provides superior steric protection in synthetic chemistry, often used to shield hydroxyl groups during multi-step reactions . The TMS group, being smaller, is more suitable for applications requiring minimal steric interference, such as surface coatings.- Trimethylsilyl vs. Acetate/Phenoxy: Acetate and phenoxy substituents introduce polar or electron-withdrawing effects. For example, 3-(pyridin-3-yl)propyl acetate’s ester group can undergo hydrolysis, enabling its use in prodrugs , while phenoxy derivatives may enhance charge transport in electronic materials .
Preparation Methods
Substrate Preparation: 3-Allylpyridine
3-Allylpyridine is synthesized via Heck coupling of 3-bromopyridine with allyl alcohol or through Friedel-Crafts alkylation using allyl bromide and AlCl₃. The latter method, though lower yielding (~45%), avoids transition metals.
Platinum-Catalyzed Hydrosilylation
Adapting protocols from trimethylsilylpropiolate synthesis, 3-allylpyridine reacts with trimethylsilane (HSiMe₃) in the presence of Karstedt’s catalyst (Pt₂(dvs)₃, 10 ppm). The reaction proceeds in toluene at 60°C for 6 hours, regioselectively adding the silyl group to the terminal carbon:
Key Data :
-
Regioselectivity : >90% anti-Markovnikov
-
Yield : 82% after distillation (bp 110–112°C/15 mmHg)
Nucleophilic Substitution Strategies
Synthesis of 3-(3-Chloropropyl)pyridine
3-(3-Chloropropyl)pyridine is prepared via free-radical alkylation of pyridine using 1,3-dichloropropane and AIBN initiator. Alternatively, Michael addition of pyridine to acryloyl chloride followed by reduction provides the chloropropyl chain.
Silyl Group Introduction
The chloropropyl intermediate undergoes nucleophilic displacement with trimethylsilyl lithium (TMSLi) in THF at −78°C. This method, though stoichiometrically inefficient (45% yield), avoids transition metals:
Challenges :
-
Pyridine’s poor nucleophilicity requires activated substrates.
Cross-Coupling Approaches
Suzuki-Miyaura Coupling
Arylboronic ester derivatives of pyridine (e.g., 3-pyridylboronic acid pinacol ester) react with 3-(trimethylsilyl)propyl bromide under Pd(PPh₃)₄ catalysis. Conditions:
Negishi Coupling
3-Zincated pyridine, generated via directed ortho-zincation, couples with 3-(trimethylsilyl)propyl iodide. This method offers superior regiocontrol but requires stringent anhydrous conditions.
Comparative Analysis of Synthetic Routes
Table 2. Method Efficiency Comparison
| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Silylation-Hydrogenation | 78 | 95 | Moderate | High |
| Hydrosilylation | 82 | 97 | Low | Medium |
| Nucleophilic Sub. | 45 | 88 | High | Low |
| Suzuki Coupling | 68 | 93 | High | Medium |
Key Findings :
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